Lipophilicity Modulation: Calculated logP Comparison Across N-Aryl Analogs
The introduction of a para-methoxy group decreases calculated logP relative to the p-tolyl analog, while increasing it compared to the unsubstituted phenyl derivative. This positions CAS 881482-89-9 as the intermediate-lipophilicity candidate within the series, offering a distinct pharmacokinetic profile for SAR optimization [1].
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (estimated via PubChem prediction model) |
| Comparator Or Baseline | N-p-tolyl analog (CAS 881482-85-5): ~4.2; N-phenyl analog (CAS 881482-81-1): ~3.2 |
| Quantified Difference | ΔlogP ≈ –0.5 vs. p-tolyl; ΔlogP ≈ +0.5 vs. phenyl |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logD7.4 data available. |
Why This Matters
A logP difference of ±0.5 units can shift membrane permeability and plasma protein binding by a factor of 2–3, making the 4-methoxy derivative the preferred choice when balancing solubility and passive diffusion is critical.
- [1] PubChem. Compound Summary for CID 6083010 (estimated). 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione. XLogP3 prediction. View Source
